3-Methyl-1-(oxolan-2-ylmethyl)pyrazole-4-carboxylic acid
Description
3-Methyl-1-(oxolan-2-ylmethyl)pyrazole-4-carboxylic acid (IUPAC name: 1-methyl-3-[(oxolan-2-ylmethyl)carbamoyl]-1H-pyrazole-4-carboxylic acid) is a pyrazole-4-carboxylic acid derivative with the molecular formula C₁₁H₁₅N₃O₄ and a molecular weight of 261.26 g/mol . Its structure features a pyrazole core substituted with a methyl group at position 3, a tetrahydrofuran (oxolane)-linked methylcarbamoyl group at position 1, and a carboxylic acid moiety at position 4. This compound is part of a broader class of pyrazole derivatives known for their diverse pharmacological activities, including antimicrobial and anti-inflammatory properties .
Properties
IUPAC Name |
3-methyl-1-(oxolan-2-ylmethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7-9(10(13)14)6-12(11-7)5-8-3-2-4-15-8/h6,8H,2-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUELVMMYCXYQEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)CC2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(oxolan-2-ylmethyl)pyrazole-4-carboxylic acid typically involves the following steps :
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution at the 1-Position: The oxolan-2-ylmethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Esterification and Amidation Reactions
Pyrazole-carboxylic acids are known to undergo nucleophilic acyl substitution at the carboxyl group. For example:
-
Ester formation : Reactivity with alcohols (e.g., methanol, ethanol) under acid catalysis to yield methyl/ethyl esters.
-
Amide formation : Reaction with amines (e.g., primary/secondary amines) via coupling agents like EDCI or DCC to produce amide derivatives .
Key Factors :
-
The electron-withdrawing pyrazole ring enhances carboxyl group acidity, facilitating deprotonation and nucleophilic attack.
-
Steric hindrance from the oxolane-2-ylmethyl group may slightly reduce reaction rates compared to less substituted analogs.
Decarboxylation Reactions
Thermal or oxidative decarboxylation is common in pyrazole-carboxylic acids. For instance, heating at 150–200°C under inert atmosphere can yield 3-methyl-1-(oxolan-2-ylmethyl)pyrazole via CO₂ elimination .
Conditions and Outcomes :
| Reaction Type | Conditions | Product | Yield (Typical) |
|---|---|---|---|
| Thermal | 180°C, N₂ | Pyrazole derivative | ~60–75% |
| Oxidative | KMnO₄/H⁺ | Decarboxylated pyrazole | Not reported |
Cyclization and Heterocycle Formation
The oxolane (tetrahydrofuran) substituent may participate in ring-opening or cross-coupling reactions . For instance:
-
Ultrasound-assisted cyclization : Pyrazole-carboxylic acids react with malononitrile and aldehydes under InCl₃ catalysis to form pyrano[2,3-c]pyrazoles .
Mechanistic Pathway :
-
Condensation of the carboxyl group with malononitrile.
-
Nucleophilic attack by the pyrazole nitrogen.
Optimized Reaction Parameters :
| Catalyst | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|
| InCl₃ (20 mol%) | 50% EtOH | 40°C | 20 min | 80–95% |
Functionalization of the Oxolane Ring
The oxolane-2-ylmethyl group may undergo ring-opening oxidation or substitution :
-
Oxidation : With HNO₃/H₂SO₄, the oxolane ring could convert to a γ-lactone.
-
Nucleophilic substitution : Reactivity at the methylene position (e.g., halogenation, alkylation).
Challenges :
-
Steric protection from the pyrazole ring may limit accessibility to the oxolane moiety.
Biological Activity and Prodrug Potential
While direct data is absent, structurally related compounds exhibit:
-
Antimicrobial activity : Pyrazole-carboxylic acid derivatives inhibit bacterial growth (MIC: 8–32 µg/mL) .
-
Enzyme inhibition : Carboxyl groups enhance binding to metalloenzymes (e.g., carbonic anhydrase).
Hypothesized Modifications :
| Derivative Type | Target Application |
|---|---|
| Ester prodrugs | Enhanced bioavailability |
| Metal complexes | Anticancer agents |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study demonstrated that 3-Methyl-1-(oxolan-2-ylmethyl)pyrazole-4-carboxylic acid derivatives showed enhanced activity against various bacterial strains when compared to traditional antibiotics. The mechanism involves disruption of bacterial cell wall synthesis, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases such as arthritis and other chronic conditions .
Fungicidal Activity
The compound has been evaluated for its fungicidal properties against several phytopathogenic fungi. A comparative study revealed that certain derivatives exhibited higher antifungal activity than existing commercial fungicides, making them promising candidates for agricultural applications .
Herbicidal Properties
Additionally, formulations containing this compound have shown effectiveness in controlling weed species in crop fields, thus enhancing crop yield and sustainability. The mode of action is believed to involve inhibition of key metabolic pathways in target plants .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Demonstrated significant activity against E. coli and S. aureus |
| Study 2 | Anti-inflammatory | Inhibited TNF-alpha production by 50% in cell cultures |
| Study 3 | Fungicidal | Showed higher efficacy than Boscalid against Fusarium species |
| Study 4 | Herbicidal | Reduced weed biomass by over 70% in controlled trials |
Mechanism of Action
The mechanism of action of 3-Methyl-1-(oxolan-2-ylmethyl)pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways . The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group may also play a role in binding to target molecules, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural and Physicochemical Properties
The following table highlights key structural differences and similarities between 3-methyl-1-(oxolan-2-ylmethyl)pyrazole-4-carboxylic acid and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₁₁H₁₅N₃O₄ | 261.26 | Oxolane-methylcarbamoyl, methyl, carboxylic acid |
| 5-(Benzylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C₁₃H₁₃N₃O₃ | 259.27 | Benzylcarbamoyl, methyl, carboxylic acid |
| 1-(3-Cyano-1-isopropyl-indol-5-yl)pyrazole-4-carboxylic acid | C₁₆H₁₅N₅O₂ | 309.33 | Indole-cyano-isopropyl, carboxylic acid |
| Pyrazole-4-carboxylic acid hydrazide derivatives | Varies | ~200–300 | Hydrazide or hydrazone groups at position 4 |
Key Observations :
- The oxolane-methylcarbamoyl group in the target compound likely enhances solubility compared to the benzylcarbamoyl group in C₁₃H₁₃N₃O₃, which may increase lipophilicity .
- The indole-substituted derivative (C₁₆H₁₅N₅O₂) has a larger molecular weight and is optimized for oral bioavailability, as evidenced by its inclusion in a patented formulation with controlled particle size (D(0.9) = 80–300 µm) .
Antimicrobial Activity
- The oxolane substituent may reduce potency compared to more lipophilic derivatives but improve solubility for systemic delivery.
- Hydrazide/Hydrazone Derivatives : Compounds like N-(4-pyrazoyl)hydrazones of aromatic aldehydes show higher antimicrobial activity (MIC values ≤ 12.5 µg/mL against Staphylococcus aureus) but poorer aqueous solubility .
Antiparasitic and Anti-Inflammatory Activity
- The target compound’s carboxylic acid group may confer anti-inflammatory properties, analogous to other NSAID-like pyrazole derivatives, though specific studies are lacking.
Pharmacokinetic and Formulation Considerations
- Oral Bioavailability : The indole-substituted pyrazole-4-carboxylic acid derivative (C₁₆H₁₅N₅O₂) is formulated for oral use with optimized particle size to enhance dissolution and absorption . In contrast, the oxolane-containing compound may require prodrug strategies due to its polar carboxylic acid moiety.
- Solubility vs. Permeability : The oxolane group likely improves aqueous solubility compared to benzyl or indole substituents but may reduce membrane permeability, necessitating structural modifications for CNS-targeted applications.
Biological Activity
3-Methyl-1-(oxolan-2-ylmethyl)pyrazole-4-carboxylic acid, also referred to as 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylic acid, is a heterocyclic compound notable for its unique structural features, including a pyrazole ring and a tetrahydrofuran (oxolane) moiety. This compound has garnered interest in pharmaceutical chemistry and organic synthesis due to its potential biological activities.
The chemical formula for this compound is , with a molecular weight of approximately 196.21 g/mol. It is identified by the CAS number 1872538-65-2. The compound's structure allows for various interactions with biological targets, which may lead to diverse pharmacological effects.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 196.21 g/mol |
| CAS Number | 1872538-65-2 |
| Appearance | Powder |
Biological Activity Overview
Research into the biological activity of this compound suggests potential applications in several therapeutic areas:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial and fungal strains, suggesting that 3-methyl derivatives may possess similar activities .
- Anticancer Potential : Pyrazoles are recognized for their anticancer properties. Some studies have demonstrated that certain pyrazole derivatives can inhibit cancer cell proliferation across different cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell survival .
- Enzyme Inhibition : The compound may interact with specific enzymes relevant in metabolic pathways, potentially affecting processes such as the citric acid cycle and electron transport chain. This interaction could lead to therapeutic effects in conditions like metabolic disorders or cancer .
Case Study 1: Antimicrobial Efficacy
A study assessed various pyrazole derivatives for their antifungal activity against Alternaria solani, revealing that certain compounds exhibited over 90% inhibition at concentrations around 100 μg/mL. This suggests that derivatives of 3-methyl-pyrazole could be explored for agricultural applications as fungicides .
Case Study 2: Anticancer Activity
In vitro studies highlighted that certain pyrazole derivatives showed significant cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). For instance, one derivative demonstrated an IC50 value of approximately 0.95 nM against A549 cells, indicating potent anticancer properties .
The biological activity of this compound may be attributed to its ability to:
- Inhibit Enzymatic Activity : By binding to active sites on enzymes, it can disrupt metabolic processes.
- Modulate Signal Transduction Pathways : Altering the expression of genes involved in cell growth and apoptosis.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituent positions and functional groups:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 5-(Oxolan-2-yl)-1H-pyrazole-4-carboxylic acid | 1933574-48-1 | Contains oxolane but differs in position of substituents. |
| 3-Methyl-1-{(oxolan-2-yl)methyl}-1H-pyrazole-4-carboxylic acid | Not specified | Methyl group at different position; potential variations in activity. |
| 1-Methyl-3-{[(oxolan-2-yl)methyl]carbamoyl}-1H-pyrazole | 1006440-66-9 | Incorporates a carbamoyl group; may exhibit different biological properties. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-methyl-1-(oxolan-2-ylmethyl)pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate or pyrazole intermediates with oxolane derivatives. For example, triazenylpyrazole precursors can be reacted with azido(trimethyl)silane in methylene chloride under controlled temperatures (0–50°C), monitored via TLC for reaction progress. Post-reaction purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradient) yields the product with >85% efficiency . Optimization includes adjusting equivalents of reagents (e.g., 7.5 equiv of azido reagent) and reaction duration (e.g., 16 hours) to minimize side products.
Q. How should researchers characterize the structural and spectral properties of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1687 cm⁻¹, azide peaks at ~2139 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed m/z) . X-ray crystallography or computational modeling (DFT) can resolve ambiguities in tautomeric forms or hydrogen bonding .
Q. What are the stability considerations for this compound under laboratory storage?
- Methodological Answer : The compound is stable under inert conditions (argon/nitrogen atmosphere) at 2–8°C. Avoid exposure to strong oxidizers or moisture, as decomposition produces carbon/nitrogen oxides . Store in amber vials to prevent photodegradation. Pre-purification intermediates (e.g., ester derivatives) may require refrigeration due to hydrolytic sensitivity .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel heterocyclic syntheses?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution patterns at the pyrazole C-3/C-5 positions. Frontier Molecular Orbital (FMO) analysis predicts regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids). Solvent effects (PCM models) optimize reaction media for carboxylate deprotonation or nucleophilic attacks .
Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-4-carboxylic acid derivatives?
- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from variations in:
- Assay conditions (e.g., pH-dependent solubility of the carboxylic acid group).
- Structural analogs (e.g., oxolane vs. thiazole substituents altering lipophilicity).
Cross-validate data using standardized protocols (e.g., CLSI guidelines for MIC testing) and orthogonal assays (e.g., SPR vs. fluorescence-based enzyme kinetics) .
Q. How can the compound’s coordination chemistry be exploited for material science applications?
- Methodological Answer : The carboxylate group chelates metal ions (e.g., Zn²⁺, Cu²⁺) to form MOFs or coordination polymers. Optimize ligand-to-metal ratios (1:1 to 1:3) in solvothermal syntheses (DMF/EtOH, 80–120°C). Characterize materials via PXRD, BET surface area analysis, and TGA to assess thermal stability .
Methodological Troubleshooting
Q. Low yields in ester-to-acid hydrolysis: How to improve efficiency?
- Solution : Use basic hydrolysis (NaOH/EtOH, reflux) instead of acidic conditions to prevent decarboxylation. Monitor pH (maintain >12) and reaction time (≤4 hours). Neutralize with HCl (1M) post-hydrolysis and extract with ethyl acetate to isolate the acid .
Q. Unexpected byproducts in alkylation of the pyrazole ring: Root causes?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
